molecular formula C8H9NO2 B8503702 3,4-Ethylenedioxy-2-methylpyridine

3,4-Ethylenedioxy-2-methylpyridine

Cat. No. B8503702
M. Wt: 151.16 g/mol
InChI Key: PQZFPODRTNPUEM-UHFFFAOYSA-N
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Patent
US05430042

Procedure details

A mixture of 4-chloro-3-hydroxyethoxy-2-methylpyridine (1.03g, 0.0055 mol) and NaH (55% in oil, 599 mg, 0.0138 mol) in 600 ml THF was refluxed for 15 h. Excess NaH was destroyed with 3 ml of H2O. The solvent was evaporated and the residue partitioned between 100 ml 1M HCl and 100 ml CH2Cl2. The aqueous layer was collected, washed once more with 100 ml CH2Cl2 and then treated with Na2CO3 until the pH was ≈10. The aqueous layer was extracted with 150+100 ml CH2Cl2. The two latter organic layers were combined, dried over MgSO4, and evaporated leaving 720 mg enriched product. Chromatography (silica gel, diethyl ether) furnished 0.49 g (59%) pure product.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
599 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH2:10][CH2:11][OH:12].[H-].[Na+].C(OCC)C>C1COCC1>[CH2:10]1[CH2:11][O:12][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=2[O:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)C)OCCO
Name
Quantity
599 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Excess NaH was destroyed with 3 ml of H2O
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 100 ml 1M HCl and 100 ml CH2Cl2
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
WASH
Type
WASH
Details
washed once more with 100 ml CH2Cl2
ADDITION
Type
ADDITION
Details
treated with Na2CO3 until the pH was ≈10
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 150+100 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving 720 mg

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C(=NC=CC2OC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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